REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:28])[C:3]1[N:8]=[CH:7][C:6]([C:9]2[C:10]([CH3:26])=[N:11][N:12]3[C:17]([N:18]([CH2:22][CH2:23][CH3:24])[CH2:19][CH2:20][CH3:21])=[CH:16][C:15]([CH3:25])=[N:14][C:13]=23)=[C:5]([CH3:27])[CH:4]=1.[ClH:29]>C(OCC)C.C(Cl)Cl>[ClH:29].[CH3:28][N:2]([CH3:1])[C:3]1[N:8]=[CH:7][C:6]([C:9]2[C:10]([CH3:26])=[N:11][N:12]3[C:17]([N:18]([CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH3:24])=[CH:16][C:15]([CH3:25])=[N:14][C:13]=23)=[C:5]([CH3:27])[CH:4]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC(=C(C=N1)C=1C(=NN2C1N=C(C=C2N(CCC)CCC)C)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC(=C(C=N1)C=1C(=NN2C1N=C(C=C2N(CCC)CCC)C)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
21.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treating
|
Type
|
FILTRATION
|
Details
|
The resulting off-white solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C1=CC(=C(C=N1)C=1C(=NN2C1N=C(C=C2N(CCC)CCC)C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |